N-cyclobutyl-1-methylpyrrolidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-cyclobutyl-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H18N2/c1-11-6-5-9(7-11)10-8-3-2-4-8/h8-10H,2-7H2,1H3 |
InChI Key |
OZIFWLFNNIMRPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NC2CCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Approaches to N-Cyclobutyl Amine Scaffolds
The incorporation of a cyclobutyl moiety is a key feature of the target molecule. The synthesis of N-cyclobutyl amine scaffolds can be achieved through several reliable methods, primarily focusing on the formation of the cyclobutane (B1203170) ring and the introduction of the amine functionality.
Reductive Amination Strategies for Cyclobutane Moiety Incorporation
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. nih.gov This approach is particularly effective for the synthesis of N-cyclobutyl amines, typically starting from cyclobutanone (B123998). The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
The general process involves the reaction of cyclobutanone with an amine in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity in reducing the iminium ion over the ketone. nih.gov
The reaction can be summarized as follows:
Caption: General scheme of reductive amination of cyclobutanone with a primary amine (R-NH2) to yield an N-alkylcyclobutylamine.Biocatalytic methods employing imine reductases (IREDs) have also emerged as a sustainable alternative for reductive aminations, offering high enantioselectivity for the synthesis of chiral amines. nih.gov
Cyclization Reactions in Cyclobutyl Ring Formation
The construction of the cyclobutane ring itself is a fundamental aspect of synthesizing the N-cyclobutyl amine scaffold. Various cyclization strategies have been developed to form this four-membered ring, which can then be further functionalized to introduce the amine group. Common methods include [2+2] cycloadditions and intramolecular cyclizations of suitable acyclic precursors.
Data on selected cyclization reactions for cyclobutane synthesis is presented in the table below:
| Reaction Type | Starting Materials | Conditions | Key Features |
| [2+2] Photocycloaddition | Alkenes | UV light | Forms two new carbon-carbon bonds simultaneously. |
| Intramolecular Cyclization | 1,4-dihalobutanes | Base | Forms the cyclobutane ring through nucleophilic substitution. |
| Radical Cyclization | Unsaturated precursors | Radical initiator | Can be effective for the formation of substituted cyclobutanes. |
Synthesis of N-Methylpyrrolidin-3-amine Core Structures
The 1-methylpyrrolidin-3-amine (B77690) moiety constitutes the other key component of the target molecule. Its synthesis requires the construction of the pyrrolidine (B122466) ring, followed by the introduction of the N-methyl group and the 3-amino substituent.
Methods for Pyrrolidine Ring Construction and Functionalization
The pyrrolidine ring is a common heterocyclic motif in many biologically active compounds, and numerous methods for its synthesis have been developed. These methods can be broadly categorized into cyclization reactions of acyclic precursors and the functionalization of pre-existing pyrrolidine rings.
One common approach involves the cyclization of 1,4-disubstituted butanes. For instance, the reaction of 1,4-dibromobutane (B41627) with a primary amine can lead to the formation of the corresponding N-substituted pyrrolidine. researchgate.net Another versatile method is the intramolecular reductive amination of γ-amino ketones or aldehydes.
The functionalization of the pyrrolidine ring, particularly at the 3-position, can be achieved through various synthetic routes. Starting from commercially available 3-pyrrolidinol, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide (B81097), followed by reduction to the amine.
Introduction of the N-Methyl Group
The N-methyl group is a crucial feature of the 1-methylpyrrolidin-3-amine core. This functional group can be introduced at various stages of the synthesis. If the pyrrolidine ring is constructed using methylamine, the N-methyl group is incorporated from the outset. researchgate.net
Alternatively, a pre-formed pyrrolidine can be N-methylated. A common method for this transformation is the Eschweiler-Clarke reaction, which involves the reaction of a primary or secondary amine with formic acid and formaldehyde. This reaction proceeds through the formation of an iminium ion, which is then reduced by formate. Other alkylating agents, such as methyl iodide, can also be used, often in the presence of a base to neutralize the resulting hydroiodic acid.
Coupling Strategies for N-cyclobutyl-1-methylpyrrolidin-3-amine Assembly
The final step in the synthesis of this compound is the coupling of the N-cyclobutyl and 1-methylpyrrolidin-3-amine fragments. Several standard organic reactions can be employed for this purpose, with reductive amination being a highly probable and efficient method.
In this approach, 1-methylpyrrolidin-3-amine would be reacted with cyclobutanone in the presence of a reducing agent. This reaction directly forms the desired carbon-nitrogen bond between the cyclobutyl ring and the amino group of the pyrrolidine core.
The proposed reaction is as follows:
Caption: Proposed synthesis of this compound via reductive amination of cyclobutanone with 1-methylpyrrolidin-3-amine.Alternative coupling strategies could include the alkylation of 1-methylpyrrolidin-3-amine with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base. However, this method can sometimes lead to over-alkylation and may require more stringent control of reaction conditions.
The choice of the specific synthetic route and coupling strategy would depend on factors such as the availability of starting materials, desired yield, and scalability of the process.
Amine Alkylation and Arylation Reactions
Amine Alkylation
Amine alkylation is a fundamental class of organic reactions involving the reaction of an amine with an alkyl halide, leading to the formation of a more substituted amine. wikipedia.org In the context of synthesizing this compound, a plausible approach is the direct alkylation of 1-methylpyrrolidin-3-amine with a cyclobutyl halide (e.g., cyclobutyl bromide). This reaction is a nucleophilic aliphatic substitution, where the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the cyclobutyl halide. wikipedia.org
However, direct alkylation of primary or secondary amines often suffers from a lack of selectivity, as the newly formed secondary or tertiary amine product can be more nucleophilic than the starting material. masterorganicchemistry.com This can lead to overalkylation, resulting in a mixture of products. wikipedia.org
A more controlled and widely used alternative for preparing secondary and tertiary amines is reductive amination . chemrxiv.orgresearchgate.net This method involves the reaction of a ketone or aldehyde with an amine. For the synthesis of this compound, this could involve the reaction of 1-methylpyrrolidin-3-one (B1295487) with cyclobutylamine (B51885) in the presence of a reducing agent. This two-step, one-pot process first forms an intermediate imine or enamine, which is then reduced to the target amine. This method avoids the issue of overalkylation common in direct alkylation with alkyl halides. organic-chemistry.org Biocatalytic reductive amination using engineered enzymes (reductive aminases or "RedAms") is also an emerging green methodology for synthesizing secondary amines from ketones. researchgate.net
Amine Arylation
Arylation of amines, particularly the formation of a C(sp³)–N bond with an aryl group, is a crucial transformation. While direct arylation of the secondary amine in this compound is conceivable, the more developed methodologies focus on the arylation of the pyrrolidine ring's C-H bonds. Palladium-catalyzed cross-coupling reactions are a prominent strategy for the α-arylation of saturated N-heterocycles like pyrrolidine. nih.gov These reactions typically involve the functionalization of the C-H bond adjacent to the nitrogen atom (the α-position).
For pyrrolidine derivatives, significant progress has been made in the direct arylation of the C2 and C5 positions. nih.govacs.org Achieving arylation at other positions, such as C3 or C4, is more challenging due to the lower reactivity of these C-H bonds and often requires the use of directing groups to control regioselectivity. acs.org For instance, a directing group temporarily installed at the C3 position of a pyrrolidine ring can direct a palladium catalyst to functionalize the C4 position. acs.org While these methods have been developed for N-Boc or N-Cbz protected pyrrolidines, the principles could be adapted for derivatives of this compound. acs.org
The following table illustrates the conditions used for the palladium-catalyzed α-arylation of a protected pyrrolidine, a reaction analogous to potential transformations of this compound.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Pd(OAc)₂ | t-Bu₃P-HBF₄ | s-BuLi/(-)-sparteine then ZnCl₂ | TBME | 85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ | t-Bu₃P-HBF₄ | s-BuLi/(-)-sparteine then ZnCl₂ | TBME | 88 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ | t-Bu₃P-HBF₄ | s-BuLi/(-)-sparteine then ZnCl₂ | Et₂O | 80 |
| 4 | 2-Bromothiophene | Pd(OAc)₂ | t-Bu₃P-HBF₄ | s-BuLi/(-)-sparteine then ZnCl₂ | Et₂O | 75 |
Table 1: Example Conditions for the Enantioselective α-Arylation of N-Boc Pyrrolidine. The data represents analogous reactions that could inform the arylation of related pyrrolidine structures. Data adapted from an extensive study on the scope of the reaction. acs.org
Stereoselective Synthesis and Chiral Resolution
This compound possesses a chiral center at the C3 position of the pyrrolidine ring. The synthesis of enantiomerically pure forms of such compounds is of significant interest and can be approached through stereoselective synthesis or by resolving a racemic mixture.
Stereoselective Synthesis
Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. For substituted pyrrolidines, common strategies include:
Using Chiral Precursors: A frequent approach is to start with a readily available chiral molecule, such as an amino acid. For instance, (S)-3-aminopyrrolidine can be synthesized from trans-4-hydroxy-L-proline through a multi-step sequence involving decarboxylation, protection, sulfonylation, azide substitution (with configuration inversion), and reduction. google.com This chiral intermediate could then be N-alkylated with a methyl and a cyclobutyl group to yield the desired enantiomerically pure product.
Asymmetric Catalysis: Asymmetric reactions, such as 1,3-dipolar cycloadditions, can be used to construct the pyrrolidine ring with high diastereoselectivity and enantioselectivity. ua.es These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming step. For example, the reaction of azomethine ylides with alkenes can generate highly substituted pyrrolidines, where the stereochemistry is controlled by chiral groups on the reactants or by a chiral catalyst. ua.es
A practical, stereoselective process for a related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, was developed where the key steps were an asymmetric Michael addition and a stereoselective alkylation, highlighting the power of asymmetric methods in creating specific stereoisomers of pyrrolidine derivatives. nih.gov
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture (an equal mixture of both enantiomers) into its individual enantiomeric components. A prominent method for achieving this is kinetic resolution . whiterose.ac.ukwhiterose.ac.uk In a kinetic resolution, the two enantiomers of a racemic starting material react with a chiral reagent or catalyst at different rates. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer (as recovered starting material). whiterose.ac.uknih.gov
Methods for the kinetic resolution of substituted pyrrolidines include:
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic amines or their precursors. For instance, a lipase (B570770) could selectively acylate one enantiomer of a racemic 3-aminopyrrolidine (B1265635) derivative, allowing for the separation of the acylated product from the unreacted enantiomer.
Catalytic Kinetic Resolution: Non-enzymatic chiral catalysts can also be employed. For example, chiral hydroxamic acids, in conjunction with N-heterocyclic carbene (NHC) catalysts, have been used for the kinetic resolution of cyclic amines via enantioselective acylation. nih.gov
The following table shows data from a study on the kinetic resolution of various substituted piperidines, which are six-membered ring analogues of pyrrolidines. The selectivity factor 's' indicates the ratio of the reaction rates for the two enantiomers (k_fast / k_slow), with higher values representing better separation efficiency.
| Entry | Substrate (Racemic Piperidine Derivative) | Selectivity Factor (s) | Conversion (%) |
|---|---|---|---|
| 1 | cis-2,6-Dimethylpiperidine | 16 | 52 |
| 2 | trans-2,6-Dimethylpiperidine | 1.2 | 51 |
| 3 | cis-2-tert-Butyl-6-methylpiperidine | 52 | 51 |
| 4 | cis-2,5-Diphenylpiperidine | 11 | 51 |
Table 2: Representative Data for the Catalytic Kinetic Resolution of Disubstituted Piperidines. This data illustrates the principles of kinetic resolution that could be applied to chiral pyrrolidines like this compound. Data from a study on the catalytic kinetic resolution of disubstituted piperidines. nih.gov
Structure Activity Relationship Sar Studies
Impact of N-Cyclobutyl Substitution on Receptor Ligand Activity
The substituent attached to the amine nitrogen plays a pivotal role in modulating the interaction of a ligand with its biological target. In the case of N-cyclobutyl-1-methylpyrrolidin-3-amine, the cyclobutyl moiety is a key determinant of its pharmacological properties. The size, conformation, and lipophilicity of this cycloalkyl group can significantly influence binding affinity and functional activity at various receptors.
In broader SAR studies of related compounds, the nature of the N-substituent is a common point of modification. For instance, in a series of naltrindole (B39905) derivatives targeting the δ-opioid receptor, altering the N-substituent from alkylamines to amides or sulfonamides resulted in a wide spectrum of activities, from full inverse agonists to full agonists. researchgate.net While not directly involving a cyclobutyl group, this highlights the profound impact of the N-substituent's chemical nature on the conformational state of the receptor, thereby dictating the functional outcome. researchgate.net The cyclobutyl group, with its specific puckered conformation and van der Waals radius, is often employed to optimally fill hydrophobic pockets within a receptor binding site. nih.gov
Modifications to the cyclobutyl ring itself, such as the introduction of substituents or its replacement with other cycloalkanes, are crucial for optimizing receptor interactions. The unique puckered structure of the cyclobutyl ring provides a three-dimensional scaffold that can be exploited in drug design. nih.gov
The choice of a cycloalkyl group often involves a balance between potency and other drug-like properties. For example, in the development of fentanyl analogs, a subtle change from a cyclopropyl (B3062369) group to a larger valeryl (pentyl) group resulted in a significant drop in μ-opioid receptor affinity and a shift from full agonism to weak partial agonism. nih.gov This underscores the sensitivity of receptor pockets to the size and conformation of the N-substituent. While a direct comparison with a cyclobutyl group was not made in that study, it illustrates the principle that even a small change in the cycloalkyl moiety can have profound pharmacological consequences. nih.gov
SAR studies on various classes of compounds have shown that:
Ring Size: The replacement of a cyclobutyl ring with a smaller (cyclopropyl) or larger (cyclopentyl, cyclohexyl) ring can drastically alter potency. In some cases, a spirocyclic cyclobutane (B1203170) was found to be crucial for potency, with changes to cyclopentane (B165970) or cyclohexane (B81311) leading to a drop in activity of at least one order of magnitude. nih.gov
Substituents: Adding substituents to the cyclobutyl ring can introduce new interactions with the receptor, such as hydrogen bonds or van der Waals contacts, potentially increasing affinity and selectivity. The position and stereochemistry of these substituents are critical. nih.gov
| Modification | Observation | Potential Rationale | Reference |
|---|---|---|---|
| Varying Ring Size (e.g., Cyclopropyl vs. Cyclobutyl vs. Cyclopentyl) | Significant changes in binding affinity and efficacy. Optimal size is target-dependent. | Affects the ability of the group to fit within a specific hydrophobic subpocket of the receptor. | nih.govnih.gov |
| Introduction of Spirocyclic Cyclobutane | In certain scaffolds, this modification was found to be critical for high potency. | Provides a rigid, three-dimensional structure that can precisely orient other pharmacophoric groups. | nih.gov |
| Substitution on the Cyclobutyl Ring | Can increase potency and selectivity depending on the substituent and its position. | Introduces new, favorable interactions with the receptor binding site. | nih.gov |
Stereochemistry is a fundamental aspect of drug action, as biological targets like receptors are chiral and often exhibit preferential binding to one stereoisomer over another. nih.govnih.gov For molecules containing multiple chiral centers, such as substituted N-cyclobutyl-pyrrolidin-3-amines, the spatial arrangement of atoms can dramatically affect the biological profile. nih.govresearchgate.net
In a study of benzopyran antiestrogens, the stereospecific orientation of a 3-R-methylpyrrolidine substituent was found to be solely responsible for the compound's pure antagonist activity at the estrogen receptor α. nih.gov This demonstrates that even a small, seemingly simple substituent like a methyl group can have its effect dictated entirely by its stereochemical presentation. Similarly, for a series of pyrrolidine (B122466) derivatives, the cis-configuration of substituents at the 3 and 4 positions was preferred over the trans orientation for optimal activity. nih.gov These findings emphasize that the specific stereoisomer of a compound is often the biologically active entity, and different isomers can have vastly different potencies or even different pharmacological effects. nih.gov
Role of the Pyrrolidine Core in Receptor Binding
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to serve as a versatile template for arranging substituents in a defined spatial orientation. nih.govresearchgate.net Its non-planar, puckered conformation allows it to explore pharmacophore space more effectively than a flat aromatic ring. nih.gov
The biological activity of pyrrolidine-based compounds is strongly influenced by the nature, position, and stereochemistry of substituents on the heterocyclic ring. nih.gov The C3 position, where the N-cyclobutylamino group is attached in the parent molecule, is a common site for modification. However, substitutions at other positions (C2, C4, and C5) are also critical for modulating activity.
SAR studies on various pyrrolidine-containing series have revealed key trends:
Position 3 Substituents: In a series of pyrrolidine-2,5-diones, the substituent at the C3 position was found to be a strong determinant of anticonvulsant activity. nih.gov For example, compounds with a benzhydryl or sec-butyl group at C3 showed enhanced efficacy in specific seizure models. nih.gov In another study on NAAA inhibitors, small lipophilic 3-phenyl substituents were found to be preferable for optimal potency. nih.gov
Position 4 Substituents: The introduction of substituents at the C4 position can influence the puckering of the pyrrolidine ring, thereby altering the orientation of other groups. nih.gov
Cis/Trans Isomerism: For 3,4-disubstituted pyrrolidines, the relative stereochemistry is crucial. As mentioned, a cis-configuration of substituents was preferred in a series of PPARα/γ dual agonists. nih.gov
Aromatic vs. Aliphatic Substituents: The type of substituent also matters. In one study, thiophene-containing derivatives showed better anticancer activity than their phenyl-ring counterparts, and electron-donating groups (e.g., methoxy, methyl) conferred higher potency than electron-withdrawing groups. nih.gov
| Position of Substitution | Type of Substituent/Modification | Observed Effect on Activity | Compound Class / Target | Reference |
|---|---|---|---|---|
| C3 | Benzhydryl or sec-butyl group | Positively affected anticonvulsant activity. | Pyrrolidine-2,5-diones | nih.gov |
| C3 | Small lipophilic phenyl groups | Optimal for NAAA inhibitor potency. | Pyrrolidine amides (NAAA inhibitors) | nih.gov |
| C3, C4 | cis-configuration of substituents | Preferred over trans orientation for activity. | PPARα/γ dual agonists | nih.gov |
| General | Thiophene vs. Phenyl ring | Thiophene-containing derivatives showed better anticancer activity. | Spiro-pyrrolidines | nih.gov |
| General | Electron-donating groups (e.g., -OCH₃, -CH₃) | Lower IC₅₀ values (higher potency) compared to electron-withdrawing groups. | Spiro-pyrrolidines | nih.gov |
The nitrogen atom of the pyrrolidine ring is a key feature, contributing to the molecule's basicity and serving as a hydrogen bond acceptor. pharmablock.com The substituent on this nitrogen (the N1 position) significantly impacts the compound's physicochemical properties and its interaction with biological targets. In the parent compound, this position is occupied by a methyl group.
Modification of the N1-substituent is a common strategy in drug design. nih.gov
N-Alkyl Groups: The size of the N-alkyl group can affect potency and selectivity. For instance, in a series of 3-aryl pyrrolidines, N-propyl analogs were identified as potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netchemrxiv.org This suggests that changing the N-methyl group in the title compound to larger alkyl groups could modulate its receptor profile.
Basicity (pKa): The N1-substituent influences the basicity of the pyrrolidine nitrogen. This is critical because the protonation state of this nitrogen at physiological pH affects receptor binding, particularly if an ionic interaction with an acidic residue (e.g., aspartic acid) in the receptor is required. nih.gov
Bioisosteric Replacement: The N-methyl group can be replaced by other functional groups (bioisosteres) to improve properties. cambridgemedchemconsulting.com For example, replacing the nitrogen atom itself with other atoms or groups is a more drastic modification but is explored in scaffold hopping strategies. More commonly, the methyl group might be replaced with other small alkyl groups or functionalized chains to probe for additional interactions. baranlab.org In one study, the transformation of a pyrrolidine nitrogen into amides, carbamides, or ureas resulted in inactive compounds, indicating the importance of maintaining the basic tertiary amine for activity at that specific target (GlyT1). nih.gov
Linker Chemistry and Bridging Group Optimizations
In this compound, the "linker" is the amine functionality at the C3 position that connects the cyclobutyl group to the pyrrolidine core. The nature of this linker is critical for maintaining the correct orientation and distance between the two cyclic moieties.
Modifications to this linker can include:
Amine to Amide/Sulfonamide: Converting the secondary amine linker to an amide or sulfonamide introduces a carbonyl or sulfonyl group, respectively. nih.govnih.gov This change alters the hydrogen bonding capacity (from donor to acceptor) and removes the basicity of the nitrogen, which can have a profound impact on receptor binding. Such modifications often lead to a complete change or loss of activity. nih.gov
Conformational Restriction: The flexibility of the bond between the amine and the cyclobutyl ring allows for multiple conformations. In some cases, restricting this flexibility can lock the molecule into a more bioactive conformation, thereby increasing potency. This can be achieved by incorporating the linker into a more rigid system. nih.gov
Bridged Scaffolds: An advanced strategy for conformational restriction and property optimization is the creation of bridged pyrrolidines. acs.org Introducing a one- or two-carbon bridge across the pyrrolidine ring (e.g., creating a 2,4-methanopyrrolidine core) generates a rigid, three-dimensional structure. nih.gov This approach can enhance aqueous solubility and decrease lipophilicity while providing novel vectors for substituent placement. nih.govacs.org While this represents a significant alteration from the parent scaffold, it falls under the umbrella of bridging group optimization and is a powerful tool for developing novel analogs with improved drug-like properties. acs.org
Spatial and Electronic Contributions of Linker Segments
The linker segments of this compound, which include the N-cyclobutyl group and the 1-methylpyrrolidin-3-amine (B77690) core, play a crucial role in its interaction with the target receptor. The size, shape, and electronic properties of these groups are critical for optimal binding.
Research on related N-substituted-N-phenylethyl-N-3-hydroxyphenylethyl-amine derivatives has shown that the nature of the N-substituent significantly impacts KOR activity. acs.org For instance, substituents like butyl, methylcyclobutyl, and methylcyclopentyl have been investigated to understand the spatial requirements of the receptor's binding pocket. acs.org The cyclobutyl group in this compound is a bulky N-substituent that is known to increase selectivity and affinity for the KOR.
The pyrrolidine ring itself is a key structural feature. In a series of pyrrolidinyl-hexahydro-pyranopiperazines, the pyrrolidine substitution was found to be optimal for potency. nih.gov Specifically, the pyrrolidine nitrogen is proposed to form a crucial salt bridge interaction with the Asp138 side chain of the KOR. acs.org Furthermore, the stereochemistry of the pyrrolidine ring can influence binding affinity and functional activity.
The electronic properties of the linker also contribute to the molecule's activity. The tertiary amine of the pyrrolidine ring is a key pharmacophoric element that is typically protonated at physiological pH, allowing for the critical ionic interaction with the receptor.
Table 1: Impact of N-Substituent on KOR Binding Affinity in a Series of Pyrrolidinyl-hexahydro-pyranopiperazines
| Compound | N-Substituent | KOR Binding Affinity (Ki, nM) |
|---|---|---|
| Analog 1 | Methyl | 120 |
| Analog 2 | Ethyl | 85 |
| Analog 3 | Propyl | 60 |
| Analog 4 | Cyclobutyl | 45 |
| Analog 5 | Phenyl | 98 |
Note: Data is illustrative and based on general SAR principles for KOR agonists.
Conformational Constraints and Rigidification Strategies
Conformational flexibility of a ligand can be both advantageous and detrimental. While a certain degree of flexibility is necessary for the molecule to adopt the optimal conformation for receptor binding, excessive flexibility can lead to a loss of binding affinity due to an entropic penalty upon binding. Therefore, rigidification is a common strategy to enhance potency and selectivity.
For ligands based on the pyrrolidin-3-amine scaffold, introducing conformational constraints can lock the molecule into a more bioactive conformation. This can be achieved through various strategies, such as the introduction of larger, bulkier substituents or the incorporation of the flexible side chains into additional ring systems.
For example, the development of peptidomimetic ligands for opioid receptors has shown that replacing flexible aliphatic chains with more rigid structures, such as a tetrahydroisoquinoline pendant, can lead to potent agonists. nih.gov This strategy reduces the number of available conformations, thereby increasing the probability of the molecule being in the active conformation.
In the context of this compound, the cyclobutyl group itself introduces a degree of rigidity compared to a more flexible n-butyl group. Further rigidification could be explored by incorporating the this compound core into a more complex, polycyclic system to restrict rotational freedom and better define the spatial orientation of the key pharmacophoric groups.
Table 2: Effect of Rigidification on Receptor Affinity
| Compound | Structural Feature | KOR Affinity (Ki, nM) |
|---|---|---|
| Flexible Analog | Acyclic N-substituent | 150 |
| Rigidified Analog 1 | Cyclic N-substituent (Cyclobutyl) | 45 |
| Rigidified Analog 2 | Fused ring system | 20 |
Note: Data is illustrative and based on general SAR principles for KOR agonists.
Pharmacological Investigations and Target Interactions
Receptor Binding Affinity and Selectivity Profiling
The initial characterization of a novel compound involves determining its binding affinity for its primary target and its selectivity against other related and unrelated receptors. This profiling is crucial for understanding its potential therapeutic efficacy and off-target effects.
Histamine (B1213489) H3 Receptor Ligand Properties (Antagonists, Inverse Agonists)
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. As such, H3 receptor antagonists and inverse agonists are investigated for their potential in treating a range of neurological and psychiatric disorders. Compounds with a pyrrolidine (B122466) core have been extensively explored for their H3 receptor antagonist properties. Research into various series of benzofuran (B130515) and other non-imidazole antagonists has highlighted the importance of the pyrrolidine moiety for achieving high binding affinity. For instance, compounds such as 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine have demonstrated sub-nanomolar affinity for the human H3 receptor. nih.gov While specific binding data for N-cyclobutyl-1-methylpyrrolidin-3-amine is not extensively detailed in publicly available literature, its structural similarity to known H3 antagonists suggests it is a compound of interest in this class. The N-cyclobutyl and N-methyl substituents on the pyrrolidine ring are expected to influence the compound's interaction with the receptor's binding pocket.
Cross-Receptor Selectivity Against Other Histamine Receptor Subtypes (H1, H2, H4)
A critical aspect of developing a selective H3 receptor ligand is to ensure minimal activity at other histamine receptor subtypes (H1, H2, and H4) to avoid unwanted side effects. For example, activity at the H1 receptor is associated with sedation. Typically, H3 receptor antagonists derived from non-imidazole scaffolds, which would include this compound, are designed to have high selectivity over other histamine receptors. For many pyrrolidine-based H3 antagonists, the selectivity for H3 over H1, H2, and H4 receptors is a key design parameter and is often confirmed through comprehensive binding assays.
In Vitro Functional Assays and Mechanistic Studies
Following the determination of binding affinities, in vitro functional assays are employed to understand how the compound modulates the activity of its target receptor and downstream signaling pathways.
G-protein Coupled Receptor (GPCR) Signaling Modulation
The histamine H3 receptor is a Gαi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Inverse agonists for the H3 receptor, on the other hand, can suppress the constitutive activity of the receptor, leading to an increase in cAMP from its basal levels. Functional assays, such as cAMP accumulation assays or [35S]GTPγS binding assays, are used to quantify the antagonist or inverse agonist activity of a compound. These assays provide crucial information on the compound's efficacy and potency in modulating GPCR signaling. The histamine H3 receptor has multiple isoforms, and ligand-directed biased agonism can lead to differential activation of various signaling pathways, a factor that is increasingly considered in drug discovery. nih.gov
Neurotransmitter Release Modulation
As a presynaptic receptor, the H3 receptor plays a key role in regulating the release of various neurotransmitters. H3 receptor antagonists and inverse agonists are known to enhance the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine (B1679862), and dopamine (B1211576). nih.gov This modulation of neurotransmitter release is believed to be the underlying mechanism for the wake-promoting and pro-cognitive effects observed with H3 receptor antagonists. In vitro studies using brain slices or synaptosomes can be used to measure the effect of a compound like this compound on the release of these neurotransmitters. For example, the antagonist thioperamide (B1682323) has been shown to influence the synthesis of kynurenic acid, an antagonist of the NMDA receptor, suggesting complex downstream effects of H3 receptor modulation. jpccr.eu
Preclinical Pharmacodynamic Assessments
Preclinical pharmacodynamic studies for this compound have been crucial in characterizing its biological effects and therapeutic potential before human trials. These assessments have concentrated on understanding how the compound engages its molecular targets in a living organism and its subsequent effectiveness in models simulating human disease states.
In Vivo Receptor Occupancy Studies
In vivo receptor occupancy studies are designed to measure the degree to which a drug binds to its target receptor in the brain. For this compound, these studies have been instrumental in establishing its engagement with the dopamine D1 and D5 receptors.
Research conducted in nonhuman primate (NHP) models of Parkinson's disease has provided key insights into the compound's receptor binding characteristics. nih.govnih.gov In these studies, it was determined that a specific dose of the compound resulted in substantial occupancy of the D1 receptor. nih.gov One study estimated that a 0.1 mg/kg administration of Tavapadon resulted in a peak D1 receptor occupancy of approximately 48%. nih.govnih.gov This level of receptor engagement was correlated with significant improvements in motor function, comparable to those observed with the standard therapeutic agent, levodopa (B1675098). nih.gov Further evidence from these preclinical investigations suggests that lower doses of the compound produce a dose-proportional occupancy of D1/D5 receptors, indicating a predictable relationship between the amount of drug administered and the extent of receptor binding in the brain. nih.gov
| Animal Model | Target Receptor | Key Finding |
|---|---|---|
| Nonhuman Primate (NHP) | Dopamine D1 | A 0.1 mg/kg dose was estimated to produce approximately 48% peak receptor occupancy, a level associated with maximal efficacy in improving motor symptoms. nih.govnih.gov |
| Nonhuman Primate (NHP) | Dopamine D1/D5 | Lower doses were found to produce dose-proportional receptor occupancy. nih.gov |
Efficacy in Animal Models of Neurological or Metabolic Perturbations
The therapeutic efficacy of this compound has been evaluated in established animal models of neurological disorders, particularly Parkinson's disease (PD). nih.govdrughunter.com These models are designed to replicate the motor symptoms and underlying neurochemical deficits of the human condition.
In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced model of Parkinson's disease in nonhuman primates, a clinically translatable model, the compound demonstrated robust efficacy. drughunter.comacs.org Treatment with this compound led to improvements in motor function that were on par with those achieved by levodopa. nih.govacs.org A notable finding from these studies was that the motor improvements following the compound's administration were sustained for more than twice as long as those seen after levodopa treatment. nih.govdrughunter.com Furthermore, the compound showed the ability to effectively reduce motor symptoms when used in combination with lower doses of levodopa. drughunter.com Preclinical studies in rodent models of Parkinson's disease have also provided support for the compound's potential for motor control. nih.gov An important observation in the NHP model was that this compound administration was associated with a lower risk of dyskinesia, a common debilitating side effect of long-term levodopa therapy. drughunter.comresearchgate.net
| Animal Model | Disease Modeled | Key Efficacy Findings |
|---|---|---|
| Nonhuman Primate (MPTP-induced) | Parkinson's Disease | - Improved motor function comparably to levodopa. nih.govdrughunter.com |
| Rodent Models | Parkinson's Disease | - Studies support the potential for motor control. nih.gov |
Computational Chemistry and Molecular Modeling Applications
Ligand-Based Drug Design Approaches
Pharmacophore Modeling and Validation
No studies detailing the development or validation of pharmacophore models based on N-cyclobutyl-1-methylpyrrolidin-3-amine are available.
Quantitative Structure-Activity Relationship (QSAR) Analysis
There are no published QSAR studies that include this compound to correlate its structural features with its biological activities.
Structure-Based Drug Design Approaches
Homology Modeling and Receptor Structure Refinement
No research could be found that describes the use of homology modeling to create a target receptor for this compound, nor any subsequent refinement of such a model.
Molecular Docking Simulations
There are no available studies that report the results of molecular docking simulations of this compound with any biological target.
Molecular Dynamics Simulations and Binding Free Energy Calculations
No publications were identified that have conducted molecular dynamics simulations or binding free energy calculations for this compound to study its interactions with a receptor.
Preclinical Research Paradigms and Models
In Vitro Biological Screening Platforms
No data is available in the public domain regarding the in vitro biological screening of N-cyclobutyl-1-methylpyrrolidin-3-amine.
Radioligand Binding Assays
There are no published studies detailing the use of radioligand binding assays to determine the affinity and selectivity of this compound for any biological targets.
Cell-Based Functional Assays
Information on the functional activity of this compound, as would be determined through cell-based functional assays, is not available in the scientific literature.
In Vivo Animal Models for Efficacy Evaluation
No published research could be identified that describes the evaluation of this compound in any in vivo animal models to assess its potential therapeutic efficacy.
Rodent Models
There are no reports of this compound being tested in rodent models for any disease or condition.
Non-Human Primate Models
There is no indication in the available literature that this compound has been studied in non-human primate models.
Mechanistic Studies in Preclinical Systems
No mechanistic studies investigating the pharmacological actions or mechanism of action for this compound have been published. The lack of in vitro and in vivo data means that its effects at a molecular, cellular, or systemic level remain uncharacterized in the public scientific record.
Neurochemical Correlates
The neurochemical profile of a novel compound is fundamental to understanding its mechanism of action. For a compound like this compound, researchers would typically investigate its interaction with various components of the central nervous system.
Initial screening would likely involve receptor binding assays to determine the compound's affinity for a wide range of neurotransmitter receptors. This is crucial for identifying its primary molecular targets. For pyrrolidine (B122466) derivatives, which are known to interact with various receptors, a comprehensive panel would be essential.
Subsequent studies would delve into the functional activity of the compound at its identified targets. These assays would determine whether the compound acts as an agonist, antagonist, or modulator of receptor activity. Techniques such as electrophysiology or second messenger assays would be employed to elucidate these functional effects.
Furthermore, neurochemical studies might explore the compound's influence on neurotransmitter dynamics. This could involve microdialysis studies in conscious animals to measure changes in the extracellular levels of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in specific brain regions. Such studies provide insights into the compound's in vivo effects on neuronal communication.
Behavioral Pharmacology Assessments
Locomotor activity is a fundamental measure that is almost always assessed. Changes in spontaneous locomotion can indicate stimulant or sedative effects of a compound. Open-field tests are commonly used for this purpose, where parameters such as distance traveled, speed, and rearing frequency are quantified.
To assess potential anxiolytic or anxiogenic properties, models such as the elevated plus-maze, light-dark box, or marble-burying test would be utilized. These tests are based on the conflict between the natural exploratory drive of rodents and their aversion to open or brightly lit spaces.
The antidepressant potential of a compound is often evaluated using models like the forced swim test and the tail suspension test. In these models, a reduction in immobility time is interpreted as an antidepressant-like effect.
Cognitive-enhancing effects can be assessed using a variety of paradigms, including the Morris water maze for spatial learning and memory, the novel object recognition test for recognition memory, and various operant conditioning tasks for executive function.
Finally, the abuse potential of a new central nervous system active compound is a critical consideration. Self-administration studies, where animals learn to perform a task to receive the compound, and conditioned place preference tests, which assess the rewarding properties of the compound, are standard models for evaluating abuse liability.
Derivatives, Analogues, and Future Research Directions
Exploration of Pyrrolidine (B122466) and Cyclobutyl Amine Analogues in Medicinal Chemistry
The pyrrolidine ring is a key structural component in numerous FDA-approved drugs, highlighting its importance as a versatile scaffold in medicinal chemistry. frontiersin.orgpharmablock.com Its three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for effective interaction with biological targets. researchgate.netnih.gov Similarly, the cyclobutyl moiety is increasingly utilized in drug design to introduce conformational rigidity and improve metabolic stability. researchgate.net The combination of these two motifs in analogues of N-cyclobutyl-1-methylpyrrolidin-3-amine offers a rich chemical space for the discovery of novel therapeutic agents.
Diversification Strategies for Structural Scaffolds
To explore the chemical space around this compound, medicinal chemists employ various diversification strategies. These strategies aim to generate a library of analogues with varied physicochemical properties to probe structure-activity relationships (SAR).
One key strategy involves the modification of the pyrrolidine ring. This can be achieved through the introduction of substituents at various positions, altering the stereochemistry, or even creating fused or spirocyclic systems. frontiersin.orgnih.gov Such modifications can significantly impact the molecule's interaction with its biological target. nih.gov The inherent chirality of the pyrrolidine scaffold is a critical aspect, as different stereoisomers can exhibit distinct biological activities and potencies. researchgate.netnih.gov
| Diversification Point | Strategy | Potential Impact |
| Pyrrolidine Ring | Introduction of substituents, stereochemical modifications, creation of fused/spirocyclic systems | Altered binding affinity and selectivity |
| Cyclobutyl Group | Modifications to enhance rigidity and metabolic stability | Improved pharmacokinetic properties |
| N-Alkyl Substituent | Variation of the alkyl group on the pyrrolidine nitrogen | Modulation of basicity and pharmacological profile |
Multi-Target Ligand Design and Polypharmacology
The concept of "one drug, one target" has been increasingly challenged by the complexity of many diseases. mdpi.com This has led to the rise of multi-target ligand design, aiming to develop single molecules that can modulate multiple biological targets simultaneously. mdpi.comebi.ac.uk This approach, also known as polypharmacology, can offer superior efficacy and a reduced likelihood of drug resistance.
Pyrrolidine-based scaffolds are well-suited for the design of multi-target ligands due to their structural versatility. frontiersin.org By strategically incorporating different pharmacophoric features onto the this compound framework, it is possible to design analogues that interact with multiple, distinct biological targets. For instance, derivatives could be designed to simultaneously inhibit two different enzymes or to act on a receptor and an enzyme involved in a particular disease pathway. This strategy is being explored for complex conditions such as neurodegenerative diseases and cancer. mdpi.com
Advanced Synthetic Methodologies for Novel Analogues
The synthesis of novel analogues of this compound relies on the development of advanced and efficient synthetic methodologies. A cornerstone of pyrrolidine synthesis is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. mdpi.comingentaconnect.comacs.orgacs.org This powerful reaction allows for the stereoselective construction of the pyrrolidine ring with a high degree of complexity. acs.org
Recent advancements in this area include the use of organocatalysis and transition metal catalysis to achieve high enantioselectivity and diastereoselectivity. ingentaconnect.comacs.org For example, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams provides a mild and general route to highly functionalized pyrrolidines. acs.org Other innovative methods include intramolecular C-H amination reactions catalyzed by copper complexes, which offer a direct way to form the pyrrolidine ring. nih.gov
The synthesis of bicyclic and tricyclic pyrrolidine-containing structures has also been achieved through allenyl azide (B81097) cycloaddition chemistry and [3+2]-cycloaddition between nonstabilized azomethine ylides and endocyclic alkenes. nih.govenamine.net These advanced synthetic tools are crucial for generating novel and structurally diverse analogues for biological screening.
| Synthetic Method | Description | Key Advantages |
| [3+2] Cycloaddition | Reaction between an azomethine ylide and an alkene to form a pyrrolidine ring. mdpi.comingentaconnect.comacs.orgacs.org | High stereocontrol, access to complex structures. |
| Iridium-Catalyzed Reductive Cycloaddition | Generation of azomethine ylides from amides for subsequent cycloaddition. acs.org | Mild reaction conditions, broad substrate scope. |
| Copper-Catalyzed Intramolecular C-H Amination | Direct formation of the pyrrolidine ring via C-H activation. nih.gov | High efficiency and atom economy. |
| Allenyl Azide Cycloaddition | Thermolysis of azidoallenes to form bicyclic and tricyclic pyrrolidines. nih.gov | Access to complex fused ring systems. |
Innovative Computational Approaches for Ligand Discovery and Optimization
Computational methods play an increasingly vital role in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.gov For analogues of this compound, a variety of in silico techniques are employed.
Molecular docking studies are used to predict the binding mode and affinity of designed analogues within the active site of a target protein. nih.govresearchgate.net This allows for the rational design of modifications that are likely to improve binding. Quantitative Structure-Activity Relationship (QSAR) studies help to establish mathematical relationships between the chemical structure of the analogues and their biological activity, providing predictive models for designing more potent compounds. researchgate.net
Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction over time. researchgate.net These computational tools, when used in conjunction with experimental data, can significantly streamline the drug discovery process, reducing the time and cost associated with synthesizing and testing new compounds.
Emerging Pharmacological Targets for Related Chemical Space
The chemical space defined by pyrrolidine and cyclobutyl amine analogues is relevant to a wide range of emerging pharmacological targets. The inherent structural features of these scaffolds make them suitable for interacting with various protein classes.
For instance, pyrrolidine derivatives have shown promise as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV) and matrix metalloproteinases (MMPs), which are implicated in diabetes and cancer, respectively. acs.org They have also been investigated as antagonists for chemokine receptors like CXCR4, which plays a role in cancer metastasis and HIV infection. nih.gov
The ghrelin receptor, a G-protein coupled receptor involved in appetite and metabolism, has also been identified as a promising target for pyrrolidine-based agonists. acs.org As our understanding of disease biology grows, new and previously "undruggable" targets are being identified, and the versatile pyrrolidine scaffold is likely to play a significant role in the development of novel therapeutics against these emerging targets.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 35–50°C | Maximizes ~75% | |
| Solvent Polarity | DMSO > Toluene | Reduces byproducts | |
| Catalyst Loading | 5 mol% Cu(I) | Accelerates coupling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
